Alloc-val-cit-pab-OH

Solid-Phase Peptide Synthesis Orthogonal Protecting Group Strategy ADC Linker Synthesis

Alloc-Val-Cit-PAB-OH (CAS 1608127-09-8) is the definitive linker intermediate for multi-step ADC synthesis requiring orthogonal protecting group strategies. Its Alloc group is cleaved under neutral Pd(0)/PhSiH₃ conditions, leaving acid-labile (Boc, tBu) and base-labile (Fmoc) groups intact — a critical advantage over Fmoc-Val-Cit-PAB-OH or MC-Val-Cit-PAB-OH. The Val-Cit-PAB pharmacophore is clinically validated in Adcetris®. After Alloc deprotection, the free amine enables custom conjugation with heterobifunctional crosslinkers. Essential for complex warheads such as PBD dimers. Procure now for your ADC pipeline.

Molecular Formula C22H33N5O6
Molecular Weight 463.5 g/mol
CAS No. 1608127-09-8
Cat. No. B3028102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloc-val-cit-pab-OH
CAS1608127-09-8
Molecular FormulaC22H33N5O6
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C
InChIInChI=1S/C22H33N5O6/c1-4-12-33-22(32)27-18(14(2)3)20(30)26-17(6-5-11-24-21(23)31)19(29)25-16-9-7-15(13-28)8-10-16/h4,7-10,14,17-18,28H,1,5-6,11-13H2,2-3H3,(H,25,29)(H,26,30)(H,27,32)(H3,23,24,31)/t17-,18-/m0/s1
InChIKeyVIAGKMZHEWMVCC-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alloc-val-cit-pab-OH (CAS 1608127-09-8) – What Makes This Cleavable ADC Linker a Strategic Procurement Choice?


Alloc-val-cit-pab-OH (CAS 1608127-09-8) is an enzymatically cleavable dipeptide linker building block, comprising an Alloc (allyloxycarbonyl) protecting group, a Valine-Citrulline (Val-Cit) dipeptide sequence, and a self-immolative para-aminobenzyl alcohol (PAB-OH) spacer [1][2]. The Val-Cit motif is specifically recognized and cleaved by the lysosomal protease Cathepsin B, a mechanism clinically validated in approved antibody-drug conjugates (ADCs) such as brentuximab vedotin (Adcetris®) [3]. Following enzymatic cleavage of the Cit-PAB amide bond, the PAB spacer undergoes a spontaneous 1,6-elimination to release the conjugated payload in its unmodified, active form [4][5].

Why You Cannot Simply Substitute Alloc-val-cit-pab-OH with Another Val-Cit-PAB Linker


Despite sharing an identical cleavable Val-Cit-PAB pharmacophore, different N-terminal protecting groups on this scaffold confer profoundly different synthetic utilities. Direct substitution of Alloc-val-cit-pab-OH with, for instance, Fmoc-val-cit-pab-OH or MC-val-cit-pab-OH is precluded by orthogonal deprotection requirements in multi-step solid-phase or solution-phase ADC linker syntheses. The Alloc group is uniquely removed under neutral conditions using catalytic Pd(0) and a hydride source (e.g., PhSiH₃), leaving base-labile (e.g., Fmoc) and acid-labile (e.g., Boc) protecting groups intact [1]. In contrast, the Fmoc group requires basic conditions (e.g., piperidine) for removal, which can be incompatible with payloads sensitive to nucleophiles or epimerization, while the MC group is not a protecting group at all but rather a permanent thiol-reactive handle that commits the intermediate to a specific conjugation strategy [2]. The failure to recognize this orthogonal deprotection logic can lead to synthetic dead-ends, low yields, or the inability to install complex payloads.

Quantitative Evidence Guide: Where Alloc-val-cit-pab-OH Differentiates from Its Closest Analogs


Orthogonal Deprotection: Neutral Pd(0) Removal vs. Basic Piperidine of Fmoc

Alloc-val-cit-pab-OH utilizes an allyloxycarbonyl (Alloc) N-terminal protecting group that is cleaved under neutral conditions using a catalytic Pd(0) complex (e.g., Pd(PPh₃)₄) and a hydride scavenger (e.g., PhSiH₃), which is orthogonal to both the Fmoc (base-labile) and Boc (acid-labile) protecting group families [1][2]. In contrast, the widely used Fmoc-val-cit-pab-OH requires strong basic conditions (typically 20% piperidine in DMF) for deprotection, rendering it incompatible with base-sensitive payloads or functionalities that are prone to epimerization (e.g., esters, certain amino acid residues) . This difference is not merely procedural but dictates which downstream synthetic steps are feasible, directly impacting the successful assembly of complex drug-linker constructs.

Solid-Phase Peptide Synthesis Orthogonal Protecting Group Strategy ADC Linker Synthesis

Synthetic Application in PBD Dimer Payloads: A Differentiating Use Case

Alloc-protected Val-Cit-PAB linkers have been specifically utilized in the synthesis of pyrrolobenzodiazepine (PBD) dimer-based ADCs . PBD dimers are highly potent DNA cross-linking agents that require a complex synthetic route involving multiple orthogonal protecting groups. The Alloc group's orthogonal, neutral deprotection is critical for the stepwise assembly of these molecules, as the PBD scaffold and its intermediates are often sensitive to the basic conditions required for Fmoc removal [1]. While no direct comparative yield data is publicly available for the exact linker intermediate, the literature explicitly positions Alloc-Val-Cit-PAB-PNP and its intermediates as essential building blocks for this clinically important class of ADCs (e.g., loncastuximab tesirine, rovalpituzumab tesirine) [2].

Pyrrolobenzodiazepine (PBD) Dimers ADC Payload Linker-Drug Intermediate

Molecular Weight and Core Scaffold: A Leaner Intermediate vs. Fmoc-Val-Cit-PAB-OH

The molecular weight (MW) of a linker building block directly contributes to the overall size and hydrophobicity of the final ADC, which can influence pharmacokinetic (PK) properties and aggregation propensity. Alloc-val-cit-pab-OH has a MW of 463.54 g/mol [1][2]. This is approximately 23% lower than the MW of its direct Fmoc-protected counterpart, Fmoc-val-cit-pab-OH (MW = 601.69 g/mol) . The smaller Alloc protecting group adds less mass and aromatic character (logP contribution) to the linker-drug intermediate compared to the bulky, polycyclic Fmoc group [3]. While both are intermediate protecting groups that are removed before final conjugation, the difference in size and lipophilicity can affect the solubility and handling of the drug-linker construct during subsequent reaction steps [4].

Molecular Weight Linker-Drug Conjugate Hydrophobicity

Plasma Stability Benchmarking of the Val-Cit-PAB Pharmacophore

The core Val-Cit-PAB cleavable motif is well-characterized for its high stability in systemic circulation, a prerequisite for minimizing premature payload release and associated off-target toxicity. Studies on the Val-Cit-PAB-OH scaffold (the deprotected pharmacophore common to Alloc-, Fmoc-, and MC-protected analogs) have demonstrated plasma half-lives of approximately 6.0 days in mice and 9.6 days in monkeys . This class-level stability profile is a key reason the Val-Cit-PAB linker has been selected for multiple FDA-approved ADCs, including brentuximab vedotin, enfortumab vedotin, and polatuzumab vedotin [1][2]. While the Alloc protecting group itself is a temporary synthetic handle and does not directly alter the final linker's plasma stability, the proven stability of the underlying Val-Cit-PAB scaffold supports the rationale for selecting this linker class over less stable alternatives (e.g., hydrazone or some non-cleavable linkers) [3].

Plasma Stability ADC Linker Half-Life Pharmacokinetics

Defined Application Scenarios for Alloc-val-cit-pab-OH in ADC Discovery and Development


Solid-Phase Synthesis of Complex, Orthogonally Protected Linker-Drug Constructs

This is the primary and most differentiating application. Alloc-val-cit-pab-OH is the linker of choice when the synthetic route to the final drug-linker requires more than one orthogonal protecting group. Its neutral Pd(0)-catalyzed deprotection allows for the sequential, selective removal of the Alloc group while keeping acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) groups intact. This is essential for the stepwise assembly of complex payloads where multiple reactive handles must be unveiled in a specific order [1][2].

Synthesis of PBD Dimer-Based Antibody-Drug Conjugates (ADCs)

The synthesis of pyrrolobenzodiazepine (PBD) dimers, a class of highly potent DNA-crosslinking warheads, has been specifically cited as an application for Alloc-protected Val-Cit-PAB linkers . The orthogonal protecting group strategy enabled by the Alloc group is critical for navigating the synthetic complexity of these molecules. Therefore, for any R&D program focused on PBD-based ADCs, Alloc-val-cit-pab-OH is a key procurement item for building the required linker-drug intermediate [3].

Precursor to Cathepsin B-Cleavable Linkers with Free N-Terminus for Further Derivatization

In many ADC constructs, the linker is ultimately conjugated to the antibody via a maleimide or other reactive handle attached to the linker's N-terminus. Alloc-val-cit-pab-OH serves as a versatile intermediate that, after Pd(0)-mediated deprotection, reveals a free amine. This primary amine can then be directly functionalized with a wide variety of heterobifunctional crosslinkers (e.g., MC-NHS ester, PEG-NHS ester, azido-acid) to create custom linker-drug conjugates tailored to specific antibody conjugation chemistries (e.g., thiol-maleimide, click chemistry) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alloc-val-cit-pab-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.